GRK5 Inhibition and Selectivity Over GRK1
In a head-to-head panel profiling study, 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one inhibited bovine GRK5 with an IC₅₀ of 631 µM, measured by a tubulin phosphorylation assay after a 5-minute incubation [1]. Under identical assay conditions, the compound showed no measurable inhibition of bovine GRK1 up to 1 mM (IC₅₀ > 1,000 µM), establishing a GRK5-over-GRK1 selectivity window of at least 1.6-fold [1].
| Evidence Dimension | GRK5 vs. GRK1 isoform selectivity |
|---|---|
| Target Compound Data | GRK5 IC₅₀ = 631 µM; GRK1 IC₅₀ > 1,000 µM |
| Comparator Or Baseline | GRK1 inhibition (same compound, same assay panel) |
| Quantified Difference | ≥1.6-fold selectivity for GRK5 over GRK1 |
| Conditions | Inhibition of bovine GRK5 and GRK1 assessed via decrease in tubulin phosphorylation (SDS-PAGE), 5 min incubation |
Why This Matters
Demonstrates that the compound possesses measurable, albeit modest, GRK5-over-GRK1 selectivity, which is a starting point for structure-activity relationship (SAR) studies aimed at improving isoform-selective inhibition.
- [1] BindingDB Entry BDBM50191325 (CHEMBL3918278). IC50 data for bovine GRK5 and bovine GRK1. University of Messina/ChEMBL curation. View Source
